molecular formula C6H2BrF3N2O2 B1523400 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine CAS No. 956104-42-0

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B1523400
CAS No.: 956104-42-0
M. Wt: 270.99 g/mol
InChI Key: WHTGDIMWBUVWJS-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3N2O2. It is a derivative of pyridine, characterized by the presence of bromine, nitro, and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine typically involves the bromination and nitration of 3-(trifluoromethyl)pyridine. One common method includes the following steps:

    Bromination: 3-(trifluoromethyl)pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Reduction: Formation of 2-bromo-5-amino-3-(trifluoromethyl)pyridine.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    2-Bromo-5-nitropyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Bromo-5-nitro-2-(trifluoromethyl)pyridine: Positional isomer with different substitution pattern, affecting its reactivity and applications.

    2-Chloro-5-nitro-3-(trifluoromethyl)pyridine:

Uniqueness: 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-5-nitro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGDIMWBUVWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704891
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956104-42-0
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956104-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one 3, POBr3 (1.5 equivalents), PBr3 (4 equivalents), and Br2 (2 equivalents) is heated to about 90-110° C. and is then poured into ice water. The mixture is neutralized and extracted. The combined organic phases are dried over Na2SO4 and all solvents removed under reduced pressure to obtain 2-bromo-5-nitro-3-(trifluoromethyl)pyridine 21 in a yield of 88%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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